1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine
Description
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a nitro group (-NO₂) at the 2-position and a trifluoromethoxy group (-OCF₃) at the 4-position of the benzene ring. The nitro group enhances electrophilicity, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C7H6F3N3O3 |
|---|---|
Molecular Weight |
237.14 g/mol |
IUPAC Name |
[2-nitro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O3/c8-7(9,10)16-4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 |
InChI Key |
NCOTWDVTZWSPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-nitro-4-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The exact mechanism of action of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetone 2-Nitro-4-(trifluoromethyl)phenylhydrazone (CAS 99422-00-1)
- Structure : Features a hydrazone moiety (C=N-NH-) instead of a hydrazine (-NH-NH₂) group. The trifluoromethyl (-CF₃) substituent replaces the trifluoromethoxy (-OCF₃) group.
- Synthesis : Prepared via condensation of acetone with 2-nitro-4-(trifluoromethyl)phenylhydrazine.
- Properties :
[2-(Trifluoromethyl)phenyl]hydrazine (CAS 365-34-4)
- Structure : Lacks the nitro and trifluoromethoxy groups, featuring only a CF₃ substituent at the 2-position.
- Reactivity : The absence of the nitro group reduces electrophilicity, making it less reactive in substitution reactions.
- Applications : Intermediate in synthesizing heterocycles like pyrazoles and triazoles .
N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazides
- Structure : Contains a hydrazide (-CONH-NH₂) group and two nitro substituents (2,6-dinitro) with a CF₃ group.
- Synthesis : Prepared via nucleophilic substitution of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with hydrazides in dimethoxyethane.
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine Derivatives
- Structure : Incorporates a thiazole ring fused to a nitro-substituted phenyl group.
- Biological Activity : Exhibits selective hMAO-B inhibition (IC₅₀ = 0.89 µM for compound 14 ) and antioxidant properties, attributed to the thiazole ring’s planar structure enhancing enzyme binding .
1-(2-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine (CAS 1805851-33-5)
- Structure : Replaces the nitro group with an ethyl (-CH₂CH₃) substituent, retaining the trifluoromethoxy group.
- Properties :
- Lower density (1.30 g/cm³ vs. ~1.5 g/cm³ for nitro analogs).
- Reduced acidity (predicted pKa = 4.95) compared to nitro-substituted derivatives.
- Applications : Explored in agrochemical research due to improved solubility .
Comparative Analysis Table
Key Research Findings
- Electron-Withdrawing Effects : The nitro group in this compound increases electrophilicity, enabling nucleophilic aromatic substitution reactions, whereas trifluoromethoxy enhances metabolic stability .
- Biological Activity: Thiazole-containing analogs (e.g., compound 14) show superior enzyme inhibition compared to non-heterocyclic derivatives, highlighting the role of aromatic planar systems in bioactivity .
- Synthetic Flexibility : Hydrazones (e.g., acetone derivatives) are easier to synthesize under mild conditions compared to hydrazides, which require controlled nucleophilic substitution .
Biological Activity
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for future research.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethoxy substituent on a phenyl ring, which may influence its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.
Antifungal Activity
Recent studies have demonstrated that hydrazine derivatives exhibit significant antifungal properties. For instance, N-phenylhydrazides were synthesized and tested against Candida albicans, revealing varying degrees of antifungal activity. The most effective compounds showed minimum inhibitory concentrations (MIC) as low as 1.9 μg/mL against resistant strains .
Table 1: Antifungal Activity of Hydrazine Derivatives
| Compound | MIC (μg/mL) | TAI | TSI |
|---|---|---|---|
| 5A | 1.9 | 2.71 | 12.0 |
| 11B | 4.0 | 2.13 | - |
| 14D | 3.7 | 2.25 | - |
The antifungal mechanism involves the generation of reactive oxygen species (ROS), which disrupts fungal cell morphology, leading to cell death .
Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of various hydrazine derivatives on human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15 |
| HT-29 | 20 |
| MCF-7 | 18 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound is likely attributed to its ability to generate reactive intermediates that can interact with cellular components:
- Nitro Group Activation : The nitro group can undergo reduction to form reactive nitrogen species, which are known to have antimicrobial and cytotoxic effects.
- Trifluoromethoxy Influence : The trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity.
Case Studies
Several case studies highlight the efficacy of similar hydrazine compounds in clinical settings:
- Antifungal Treatment : A study reported that hydrazine derivatives were more effective than fluconazole against resistant C. albicans strains, suggesting a promising alternative for treatment .
- Cancer Therapy : In preclinical trials, compounds similar to this compound showed significant tumor reduction in xenograft models, indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
